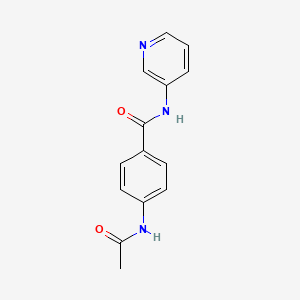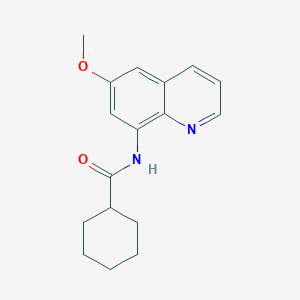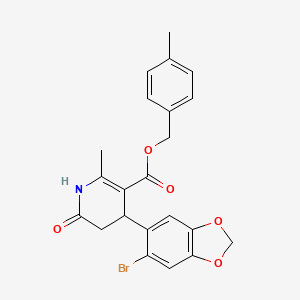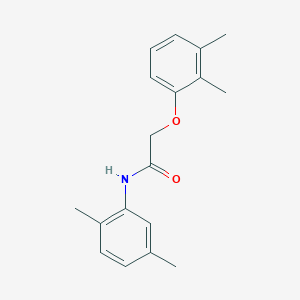![molecular formula C12H13N3O3S2 B5600472 N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE](/img/structure/B5600472.png)
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE is a useful research compound. Its molecular formula is C12H13N3O3S2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is 311.03983363 g/mol and the complexity rating of the compound is 428. The solubility of this chemical has been described as 45.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide and its derivatives have been explored for their potential in nonlinear optical (NLO) applications. These compounds, including azo sulfonamide chromophores with long aliphatic chains, have been utilized as active NLO materials. Films containing these chromophores have been prepared via spin-coating on glass surfaces, demonstrating moderate NLO-fores with static β values indicative of their NLO properties. The materials were subjected to corona poling and all-optical poling to align the chromophores, determining the first-order NLO susceptibility. The NLO coefficient d33 was quantitatively assessed for these films, highlighting their potential in NLO applications and the development of diffraction grating systems (Kucharski et al., 2010; Marański K. et al., 2010).
Anticonvulsant Agents
Derivatives of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide, incorporating a sulfonamide thiazole moiety, have been synthesized and evaluated for their anticonvulsant activity. Through various chemical reactions, a range of compounds was produced, with some showing significant protective effects against picrotoxin-induced convulsions in studies. This research underscores the potential of these compounds in the development of new anticonvulsant medications (Farag et al., 2012).
Enzyme Inhibition for Antitumor Applications
A series of 4-(thiazol-2-ylamino)-benzenesulfonamides has been synthesized to explore their potential in inhibiting carbonic anhydrase (CA) isoforms, including CA IX associated with tumors. These compounds have demonstrated excellent inhibition of CA isoforms, suggesting their utility in developing antitumor agents. Specifically, their effectiveness against the tumor-associated CA IX isoform, a target in cancer treatment, indicates their potential application in anticancer therapies (Gawad et al., 2016).
Mecanismo De Acción
The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some thiazole derivatives have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-2-11(16)14-9-3-5-10(6-4-9)20(17,18)15-12-13-7-8-19-12/h3-8H,2H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRZAZSWJSBAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(5-METHYL-2-FURYL)-1-ETHANONE](/img/structure/B5600394.png)

![1-(4-methylphenyl)-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5600406.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5600413.png)
![1-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5600437.png)


![ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate](/img/structure/B5600452.png)
![(2-{4-[4-cyclopropyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5600454.png)

![N-{4-[(2,4-difluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5600476.png)

![1-(2-ethoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600479.png)
![(3aS,10aS)-2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid](/img/structure/B5600488.png)
